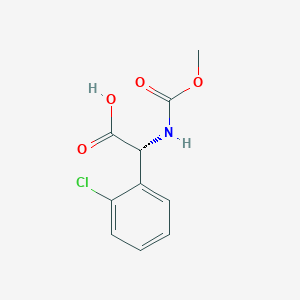
2-(Cyanomethyl)-3-oxosuccinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyanomethyl)-3-oxosuccinic acid: is an organic compound characterized by the presence of a cyano group (-CN) and a keto group (-C=O) attached to a succinic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-3-oxosuccinic acid typically involves the reaction of cyanoacetic acid with maleic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include acetonitrile and dimethylformamide, which help in dissolving the reactants and facilitating the reaction.
化学反应分析
Types of Reactions: 2-(Cyanomethyl)-3-oxosuccinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted succinic acid derivatives.
科学研究应用
Chemistry: 2-(Cyanomethyl)-3-oxosuccinic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other complex molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug development. Its derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
作用机制
The mechanism of action of 2-(Cyanomethyl)-3-oxosuccinic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the keto group can undergo various transformations. These interactions can modulate the activity of enzymes and other proteins, leading to the observed biological effects.
相似化合物的比较
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used in the production of bioactive compounds.
Cyanoacetic acid: A precursor in the synthesis of various cyano derivatives.
Uniqueness: 2-(Cyanomethyl)-3-oxosuccinic acid is unique due to the presence of both cyano and keto functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C6H5NO5 |
|---|---|
分子量 |
171.11 g/mol |
IUPAC 名称 |
2-(cyanomethyl)-3-oxobutanedioic acid |
InChI |
InChI=1S/C6H5NO5/c7-2-1-3(5(9)10)4(8)6(11)12/h3H,1H2,(H,9,10)(H,11,12) |
InChI 键 |
XBYDJFJRJAREDG-UHFFFAOYSA-N |
规范 SMILES |
C(C#N)C(C(=O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


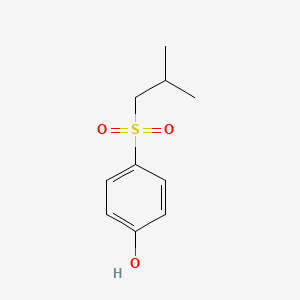

![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13044531.png)
![Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13044538.png)


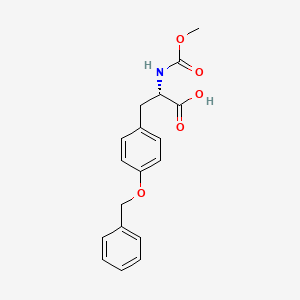

![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)
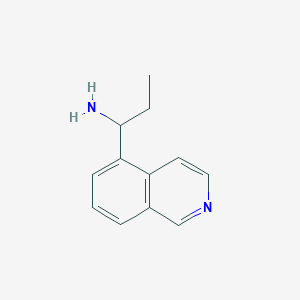
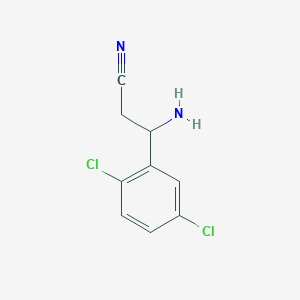
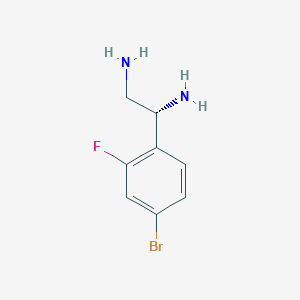
![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)
